molecular formula C12H20F2Si2 B14126199 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene

4,5-Difluoro-1,2-bis(trimethylsilyl)benzene

Cat. No.: B14126199
M. Wt: 258.45 g/mol
InChI Key: TVFJLPJIINWDHR-UHFFFAOYSA-N
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Description

4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene typically involves the introduction of trimethylsilyl groups to a difluorobenzene precursor. One common method is the reaction of 4,5-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-1,2-bis(trimethylsilyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. The reactions are typically carried out in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the trimethylsilyl groups. This dual effect makes the compound a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is unique due to the presence of both fluorine and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C12H20F2Si2

Molecular Weight

258.45 g/mol

IUPAC Name

(4,5-difluoro-2-trimethylsilylphenyl)-trimethylsilane

InChI

InChI=1S/C12H20F2Si2/c1-15(2,3)11-7-9(13)10(14)8-12(11)16(4,5)6/h7-8H,1-6H3

InChI Key

TVFJLPJIINWDHR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1)F)F)[Si](C)(C)C

Origin of Product

United States

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